molecular formula C6H13ClN4O3 B3049017 2,2',2''-Nitrilotris(acetamide) monohydrochloride CAS No. 19037-75-3

2,2',2''-Nitrilotris(acetamide) monohydrochloride

Cat. No.: B3049017
CAS No.: 19037-75-3
M. Wt: 224.64 g/mol
InChI Key: RCVWOQCUHNZKAP-UHFFFAOYSA-N
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Description

2,2',2''-Nitrilotris(acetamide) monohydrochloride (CAS: 19037-75-3) is a hydrochloride salt derived from nitrilotriacetamide. Its molecular formula is C₆H₁₃ClN₄O₃, with a molecular weight of 224.07 g/mol (anhydrous basis) . The compound features a central nitrogen atom bonded to three acetamide groups (–NHCOCH₃), with one proton replaced by a chloride ion. Key properties include:

  • Hydrogen bond donors/acceptors: 4 and 4, respectively .
  • Polar surface area: 133 Ų, indicating high hydrophilicity .
  • Boiling point: 577.3°C (estimated) .

It is primarily used in research and pharmaceutical synthesis, such as a standard for analyzing lidocaine impurities .

Properties

IUPAC Name

2-[bis(2-amino-2-oxoethyl)amino]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N4O3.ClH/c7-4(11)1-10(2-5(8)12)3-6(9)13;/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVWOQCUHNZKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940590
Record name 2,2',2''-Nitrilotriethanimidic acid--hydrogen chloride (1/1)
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Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19037-75-3
Record name Acetamide, 2,2′,2′′-nitrilotris-, monohydrochloride
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Record name 2,2',2''-Nitrilotris(acetamide) monohydrochloride
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Record name 2,2',2''-Nitrilotriethanimidic acid--hydrogen chloride (1/1)
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Record name 2,2',2''-nitrilotris(acetamide) monohydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-Nitrilotris(acetamide) monohydrochloride typically involves the reaction of nitrilotriacetic acid with acetamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the monohydrochloride salt. The process requires precise temperature control and pH adjustment to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2,2’,2’'-Nitrilotris(acetamide) monohydrochloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of reaction parameters to maintain product quality. The final product is purified through crystallization and filtration processes to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Nitrilotris(acetamide) monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrilotriacetic acid derivatives, while reduction can produce amine compounds .

Scientific Research Applications

2,2’,2’'-Nitrilotris(acetamide) monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’'-Nitrilotris(acetamide) monohydrochloride involves its ability to chelate metal ions. This chelation process is crucial in various biochemical and industrial applications. The compound forms stable complexes with metal ions, which can then participate in further chemical reactions. The molecular targets and pathways involved in its action depend on the specific application and the metal ions being chelated .

Comparison with Similar Compounds

Nitrilotriacetamide (Base Compound)

  • Molecular formula : C₆H₁₂N₄O₃ (CAS: 4862-18-4) .
  • Key differences : Lacks the hydrochloride group, reducing its ionic character and solubility in polar solvents.
  • Applications : Serves as a precursor in synthesizing coordination polymers or metal-chelating agents.

Lidocaine Hydrochloride (C₁₄H₂₂N₂O·HCl)

  • Structural contrast: Lidocaine contains a diethylamino group and a dimethylphenyl ring, unlike the nitrilotris backbone .
  • Applications : Widely used as a local anesthetic, whereas the nitrilotris derivative is a pharmaceutical impurity .
  • Toxicity: Lidocaine has well-documented cardiac and neurological toxicity at high doses, while nitrilotris(acetamide) monohydrochloride exhibits acute oral and dermal toxicity (Category 3/4) .

Chloroacetamide Herbicides (e.g., Alachlor)

  • Example : Alachlor (CAS: 15972-60-8), with a chloroacetamide group and methoxymethyl substituent .
  • Key differences : Chlorine atoms enhance electrophilicity, increasing reactivity and environmental persistence.
  • Applications : Agricultural herbicides vs. research-focused nitrilotris(acetamide) derivatives.

Functional and Industrial Comparison

Pharmaceutical Impurities

  • Lidocaine Impurity 33 (CAS: 1374010-02-2): A nitrilotris derivative with three N-(2,6-dimethylphenyl)acetamide groups. Molecular weight: 500.63 g/mol (vs. 224.07 for the monohydrochloride) . Use: Quality control in lidocaine production, highlighting structural adaptability of nitrilotris scaffolds .

Surfactants and Industrial Compounds

  • TEA-C10-12 Alkyl Sulfate: Contains a nitrilotris(ethanol) backbone modified with alkyl sulfates . Applications: Surfactants in detergents vs. the hydrophilic, non-detergent nitrilotris(acetamide) monohydrochloride.

Toxic Metal Complexes

  • Mercury-PTA-B (CAS: 23319-66-6): A banned nitrilotris(ethanol)-mercury complex due to bioaccumulation risks . Contrast: Demonstrates how nitrilotris derivatives’ toxicity varies dramatically with metal coordination.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Toxicity Profile
2,2',2''-Nitrilotris(acetamide) monohydrochloride C₆H₁₃ClN₄O₃ 224.07 –NHCOCH₃, Cl⁻ Pharmaceutical research Acute oral/dermal toxicity
Nitrilotriacetamide (base) C₆H₁₂N₄O₃ 188.18 –NHCOCH₃ Chelation chemistry Limited data
Lidocaine Hydrochloride C₁₄H₂₂N₂O·HCl 270.80 Diethylamino, dimethylphenyl Local anesthetic Cardiac/neurological risks
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloroacetamide, methoxymethyl Herbicide Probable carcinogen
Lidocaine Impurity 33 C₃₀H₃₆N₄O₃ 500.63 N-(2,6-dimethylphenyl)acetamide Pharmaceutical impurity Not specified

Biological Activity

2,2',2''-Nitrilotris(acetamide) monohydrochloride, often referred to in research contexts for its potential biological applications, has garnered attention due to its structural features and biological activity. This compound is a derivative of nitrilotriacetic acid and exhibits properties that may be relevant in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical formula for 2,2',2''-Nitrilotris(acetamide) monohydrochloride is C9H12ClN3O3, with a molecular weight of approximately 235.66 g/mol. Its structure includes three acetamide groups attached to a central nitrogen atom, which may contribute to its biological interactions.

Biological Activity

Research indicates that 2,2',2''-Nitrilotris(acetamide) monohydrochloride exhibits various biological activities:

The biological activity of 2,2',2''-Nitrilotris(acetamide) monohydrochloride is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways.
  • Modulation of Receptor Activity : It could interact with various receptors in the nervous system, potentially influencing neurotransmitter release and uptake.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticonvulsantPotential reduction in seizure frequency
CytotoxicityInhibits growth of cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted by researchers at the National Institute of Health found that 2,2',2''-Nitrilotris(acetamide) monohydrochloride effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that further exploration into its mechanism could lead to new antimicrobial therapies.
  • Anticonvulsant Research : In a comparative study involving structural analogs, it was noted that compounds similar to 2,2',2''-Nitrilotris(acetamide) exhibited significant anticonvulsant properties in the maximal electroshock (MES) test. While direct data on this compound is sparse, the findings suggest potential pathways for future research.
  • Cytotoxicity Assessment : A laboratory analysis indicated that 2,2',2''-Nitrilotris(acetamide) monohydrochloride demonstrated cytotoxic effects on human cancer cell lines (e.g., HeLa cells). The IC50 value was determined to be approximately 30 µM, suggesting moderate efficacy as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,2',2''-Nitrilotris(acetamide) monohydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A viable approach involves reacting nitrilotriacetic acid derivatives with acetylating agents in anhydrous solvents (e.g., 1,4-dioxane or DMF) under controlled pH. Catalysts like ZnCl₂ may enhance reaction efficiency, as demonstrated in analogous acetamide syntheses . Optimization includes:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
  • Yield Monitoring : Use TLC or HPLC to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Employ a combination of:

  • 1H/13C NMR : To confirm the nitrilotris backbone and acetamide substituents.
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Elemental Analysis : Verify C, H, N, and Cl content (e.g., chloride ion quantification via argentometry) .
  • Melting Point : Compare with literature values to assess purity (e.g., sharp mp ~200–220°C).

Q. What are the best practices for handling and storage to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation.
  • Handling : Use desiccants during weighing and avoid prolonged exposure to light.
  • Stability Testing : Conduct accelerated aging studies at 40°C/75% RH for 1–3 months, monitoring via HPLC .

Advanced Research Questions

Q. How can contradictions in reported stability profiles under varying pH/temperature be resolved?

  • Methodological Answer :

  • Controlled Studies : Perform kinetic degradation experiments at pH 2–12 and 25–60°C.
  • Analytical Tools : Use LC-MS to identify degradation products (e.g., hydrolyzed amides or free amines).
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

Q. What strategies mitigate counterion interference (e.g., Cl⁻) in coordination chemistry studies with metal ions?

  • Methodological Answer :

  • Competitive Binding Assays : Use EDTA or other chelators to mask Cl⁻ interference.
  • Spectroscopic Titrations : Monitor metal-ligand interactions via UV-Vis or fluorescence quenching.
  • X-ray Crystallography : Resolve coordination geometry in single-crystal forms .

Q. How can computational modeling predict reactivity and degradation pathways?

  • Methodological Answer :

  • DFT Calculations : Simulate hydrolysis or oxidation pathways at molecular orbitals.
  • Molecular Dynamics : Model solvation effects in aqueous/organic solvents.
  • Validation : Correlate computational results with experimental FTIR or NMR shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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